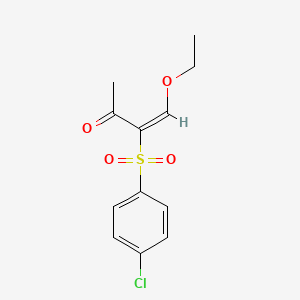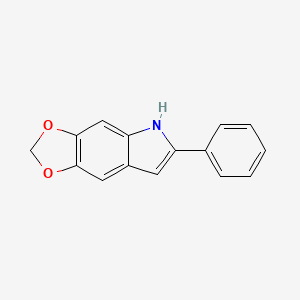
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide, commonly known as DDAB, is a cationic surfactant that has been extensively studied for its various scientific research applications. DDAB is widely used in the synthesis of nanoparticles, drug delivery systems, and gene transfection.
Applications De Recherche Scientifique
DDAB has been widely used in scientific research for its various applications. One of the most significant applications of DDAB is in the synthesis of nanoparticles. DDAB is commonly used as a surfactant in the synthesis of gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DDAB-coated nanoparticles have been shown to have improved stability, biocompatibility, and cellular uptake compared to uncoated nanoparticles.
DDAB is also commonly used in drug delivery systems. DDAB can form liposomes, which are spherical vesicles composed of a lipid bilayer. Liposomes can encapsulate hydrophobic and hydrophilic drugs and deliver them to specific cells or tissues. DDAB-coated liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated liposomes.
DDAB is also used in gene transfection, which is the process of introducing foreign DNA into cells. DDAB can form cationic liposomes, which can bind to negatively charged DNA and deliver it to cells. DDAB-coated cationic liposomes have been shown to have improved transfection efficiency compared to uncoated liposomes.
Mécanisme D'action
DDAB is a cationic surfactant that interacts with negatively charged surfaces, such as cell membranes, DNA, and nanoparticles. DDAB can form micelles, which are spherical structures composed of surfactant molecules. In the presence of hydrophobic substances, such as lipids or drugs, DDAB molecules can form bilayers, which can encapsulate hydrophobic substances. DDAB can also form vesicles, which are larger structures composed of multiple bilayers.
Biochemical and Physiological Effects
DDAB has been shown to have various biochemical and physiological effects. DDAB can disrupt cell membranes, leading to cell death. DDAB-coated nanoparticles can induce oxidative stress and inflammation in cells. DDAB-coated liposomes can cause hemolysis, which is the breakdown of red blood cells. DDAB-coated cationic liposomes can cause cytotoxicity, which is the toxic effect on cells.
Avantages Et Limitations Des Expériences En Laboratoire
DDAB has several advantages and limitations for lab experiments. DDAB is a widely available and inexpensive surfactant that can be used in various scientific research applications. DDAB-coated nanoparticles, liposomes, and cationic liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated particles. However, DDAB can also have cytotoxic effects on cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of DDAB in scientific research. One area of focus is the development of DDAB-based drug delivery systems for cancer therapy. DDAB-coated liposomes and cationic liposomes have shown promise in delivering anticancer drugs to cancer cells. Another area of focus is the development of DDAB-based gene delivery systems for gene therapy. DDAB-coated cationic liposomes have shown promise in delivering therapeutic genes to cells. Additionally, there is a need for further research on the cytotoxic effects of DDAB and the development of safer alternatives.
Méthodes De Synthèse
DDAB can be synthesized using a variety of methods, including the quaternization of dodecylamine with alpha-methylbenzyl chloride and bromination of the resulting product. The synthesis of DDAB can also be achieved through a two-step process, starting with the synthesis of dodecyltrimethylammonium bromide, which is then converted to DDAB through the reaction with alpha-methylbenzyl chloride.
Propriétés
Numéro CAS |
57155-63-2 |
|---|---|
Nom du produit |
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |
Formule moléculaire |
C23H40BrNO |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |
InChI |
InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |
Clé InChI |
BWLHHTQHGKWCGX-ZMBIFBSDSA-M |
SMILES isomérique |
CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



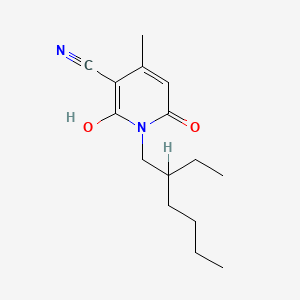
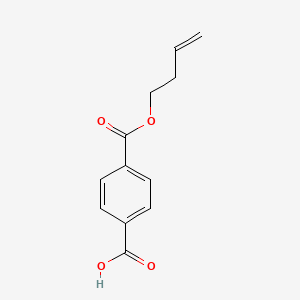
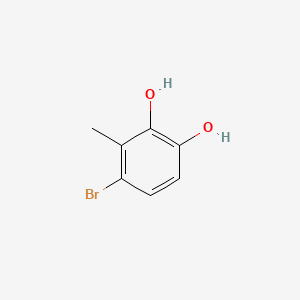
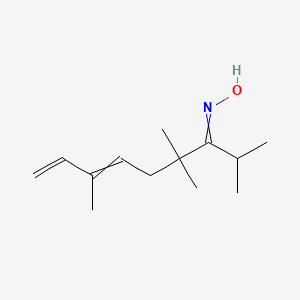

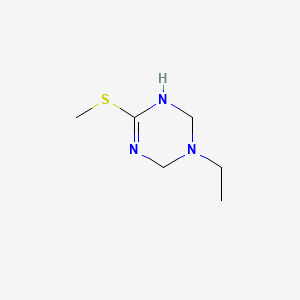
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
